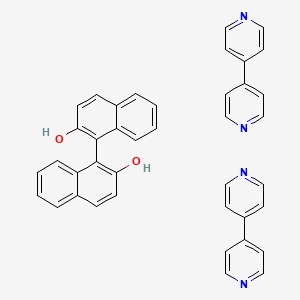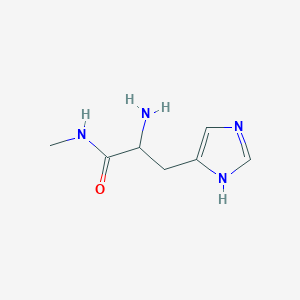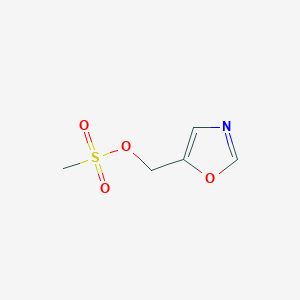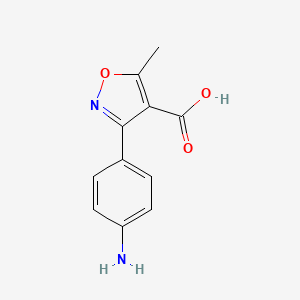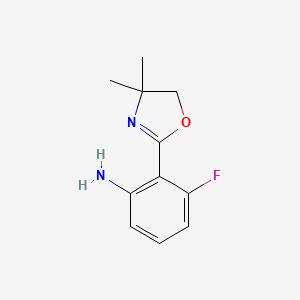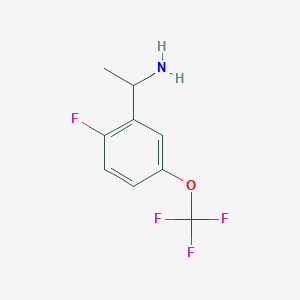
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine is a chemical compound with the molecular formula C9H10F4NO It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical and physical properties.
®-1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine: The ®-enantiomer of the compound, which may have different biological activities and applications.
Uniqueness
1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9F4NO |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-5H,14H2,1H3 |
Clave InChI |
QVVWQDJCCPTPLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)

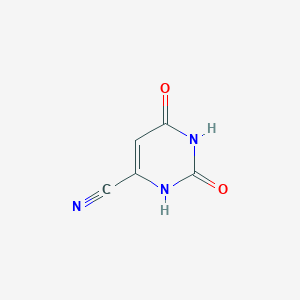

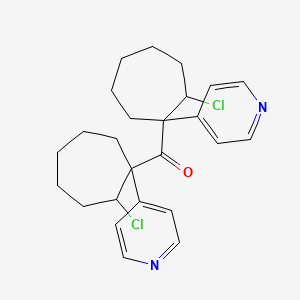
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

